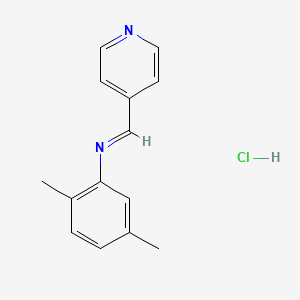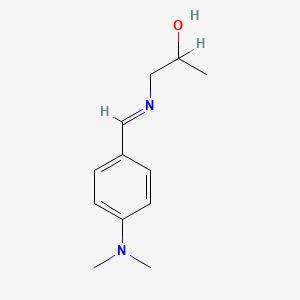
1-((p-Dimethylaminobenzylidene)amino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((p-Dimethylaminobenzylidene)amino)-2-propanol is an organic compound that features both amine and alcohol functional groups. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes a benzylidene group attached to a dimethylamino group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((p-Dimethylaminobenzylidene)amino)-2-propanol typically involves the condensation of p-dimethylaminobenzaldehyde with an appropriate amine, followed by reduction. One common method includes the reaction of p-dimethylaminobenzaldehyde with 2-amino-1-propanol under acidic conditions to form the desired product. The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylidene group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-dimethylaminobenzaldehyde, while reduction could produce p-dimethylaminobenzyl alcohol.
Applications De Recherche Scientifique
1-((p-Dimethylaminobenzylidene)amino)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is utilized in the manufacture of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which 1-((p-Dimethylaminobenzylidene)amino)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
p-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the amino-propanol moiety.
p-Dimethylaminobenzyl alcohol: Similar structure but with an alcohol group instead of the benzylidene group.
p-Dimethylaminobenzylamine: Contains the dimethylamino group and benzylamine moiety.
Uniqueness: 1-((p-Dimethylaminobenzylidene)amino)-2-propanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications across multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
73825-92-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]methylideneamino]propan-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-10(15)8-13-9-11-4-6-12(7-5-11)14(2)3/h4-7,9-10,15H,8H2,1-3H3 |
Clé InChI |
ZBLYQULEPPNDGH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN=CC1=CC=C(C=C1)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


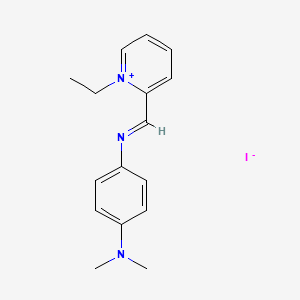
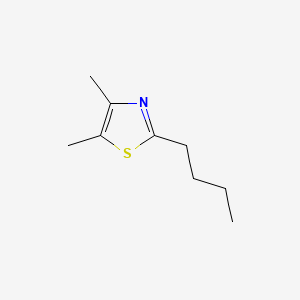
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)
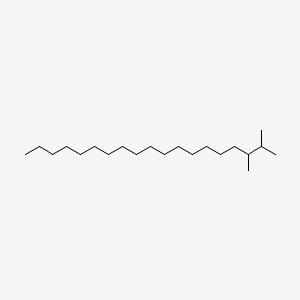
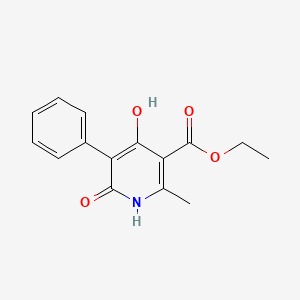
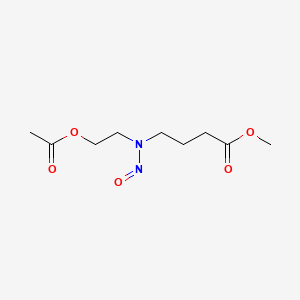

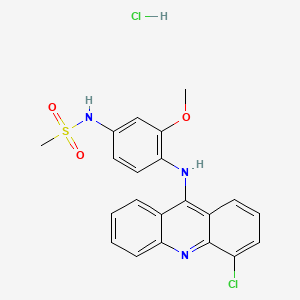


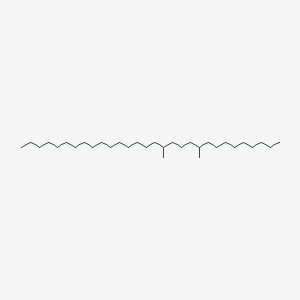
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
